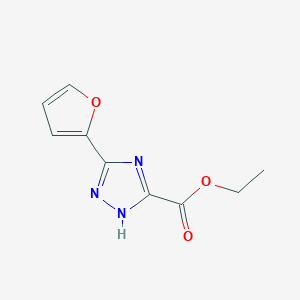

ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C9H9N3O3 |

|---|---|

Molecular Weight |

207.19 g/mol |

IUPAC Name |

ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C9H9N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12) |

InChI Key |

SPYWKQRQHVDZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Furan-2-carbohydrazide with Ethyl 3-Oxopropanoate

The most direct route involves cyclocondensation between furan-2-carbohydrazide and ethyl 3-oxopropanoate. Furan-2-carboxylic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux . Subsequent treatment with ethyl 3-oxopropanoate in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, yielding the target triazole.

Reaction Conditions

-

Hydrazide formation : 80°C, 6 hours, ethanol solvent (yield: 85–90%)

-

Cyclocondensation : POCl₃ (2 equiv), 100°C, 4 hours (yield: 70–75%)

This method benefits from readily available starting materials but requires careful control of POCl₃ stoichiometry to minimize side reactions. The ester group remains intact during cyclization, avoiding post-synthetic modifications .

Palladium-catalyzed cross-coupling enables precise introduction of the furan-2-yl group. Ethyl 3-bromo-1H-1,2,4-triazole-5-carboxylate, synthesized via bromination of the parent triazole-5-carboxylate, undergoes Suzuki coupling with furan-2-ylboronic acid.

Key Steps

-

Bromination : N-bromosuccinimide (NBS) in dimethylformamide (DMF), 0°C to room temperature (yield: 65%)

-

Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, 1,4-dioxane/water (3:1), 80°C, 12 hours (yield: 60–68%)

This method offers regioselectivity but requires anhydrous conditions and inert atmosphere. The use of Pd catalysts aligns with protocols for aryl-triazole derivatives in recent literature .

Silicomolybdic Acid-Promoted Multi-Component Reaction

Adapting the silicomolybdic acid (SMA)-catalyzed method for 1,2,3-triazoles , furfural, ethyl nitroacetate, and sodium azide react in a one-pot sequence. SMA (5 mol%) promotes consecutive C–C and C–N bond formation, though product distribution favors 1,2,4-triazoles under modified conditions.

Optimized Parameters

-

Solvent : Ethanol/water (4:1)

-

Temperature : 70°C, 8 hours

-

Yield : 55–60% (1,2,4-triazole selectivity: ~80%)

While less efficient than dedicated 1,2,4-triazole syntheses, this approach highlights SMA’s versatility in heterocycle formation .

Nucleophilic Aromatic Substitution with Furan-2-yl Organometallics

A halogenated triazole intermediate reacts with furan-2-ylmagnesium bromide under nucleophilic aromatic substitution. Ethyl 3-iodo-1H-1,2,4-triazole-5-carboxylate, prepared via iodination using I₂/K₂CO₃ in DMF , undergoes substitution in tetrahydrofuran (THF) at −78°C.

Performance Metrics

-

Iodination yield : 58%

-

Substitution yield : 50% (with 20% recovered starting material)

This method suffers from low reactivity of furan nucleophiles but avoids transition-metal catalysts.

Post-Synthetic Esterification of Triazole-5-Carboxylic Acid

The carboxylic acid precursor, 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid, is esterified using ethanol and sulfuric acid. The acid is synthesized via cyclization of furan-2-carbohydrazide with malonic acid, followed by selective esterification.

Esterification Conditions

-

Catalyst : H₂SO₄ (2 drops)

-

Temperature : Reflux, 6 hours

-

Yield : 85% after column purification

This two-step approach ensures high purity but necessitates isolation of the intermediate acid .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 70–75 | 4 | One-pot synthesis | POCl₃ handling requirements |

| Suzuki Coupling | 60–68 | 12 | Regioselective | Pd catalyst cost |

| Multi-Component | 55–60 | 8 | Atom-economic | Lower selectivity |

| Nucleophilic Substitution | 50 | 24 | Metal-free | Low efficiency |

| Esterification | 85 | 6 | High purity | Two-step process |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like pyridine or triethylamine.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Key Reactions:

- Oxidation: Converts the furan ring to furan-2,5-dicarboxylic acid derivatives.

- Reduction: Produces dihydrotriazole derivatives.

- Substitution: Forms amides or other ester derivatives through nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits notable biological activities. It has been investigated for its potential antimicrobial and antifungal properties. Studies have shown effective inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent.

Case Study:

In a study assessing antimicrobial efficacy, ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate demonstrated significant activity against various bacterial strains. This activity is attributed to its interaction with specific enzymes involved in bacterial growth and proliferation .

Medicine

The compound is being explored for its potential use in drug development. Its anti-inflammatory and anticancer properties make it a candidate for therapeutic applications. Preliminary research indicates that it may inhibit key signaling pathways involved in inflammation and cancer cell growth.

Mechanism of Action:

The compound likely interacts with molecular targets such as enzymes or receptors that play critical roles in inflammatory responses or cancer proliferation pathways. This interaction may lead to reduced inflammation or inhibition of cancer cell growth.

Industry

In industrial applications, ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is being utilized in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance material performance due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance stability and alter solubility but may complicate synthesis due to steric hindrance .

- Aromatic Heterocycles (e.g., pyridinyl, furanyl): Improve binding affinity in biological systems via π-π stacking interactions .

- Methoxy Groups : Increase lipophilicity and modulate electronic properties, as seen in the 4-methoxyphenyl derivative .

General Approach:

Most analogs are synthesized via cyclocondensation of thioamides with hydrazides. For example:

- Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (4i): Prepared from pyridine-4-carbohydrazide and ethyl 2-cyano-3,3-bis(methylthio)acrylate, yielding 77% pure product after recrystallization .

- Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate: Synthesized via nucleophilic substitution, though exact conditions are proprietary .

Challenges:

- Decarboxylation : Observed in attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate, leading to undesired byproducts .

- Low Yields : For electron-deficient aryl substituents, yields may drop due to poor cyclization efficiency .

Physicochemical Properties

Melting Points:

Biological Activity

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O3 |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate |

| InChI Key | SPYWKQRQHVDZTJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC=CO2 |

Synthesis

The synthesis of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is subsequently reacted with ethyl chloroformate under conditions that may include solvents like ethanol or methanol and heating to facilitate the reaction .

Antimicrobial and Antifungal Properties

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial and antifungal activities. Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate has been studied for its efficacy against various bacterial strains. A study evaluating related triazole derivatives found that they demonstrated low toxicity in human peripheral blood mononuclear cells (PBMC) while significantly inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies revealed that triazole derivatives could inhibit the production of TNF-α by up to 60% in stimulated PBMC cultures. Compounds structurally similar to ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate exhibited varying degrees of activity based on their substituents, suggesting a structure-activity relationship where specific functional groups enhance biological efficacy .

Anticancer Potential

The mechanism of action for ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate may involve the inhibition of key enzymes related to cancer cell proliferation. Studies have indicated that compounds within this class can interact with molecular targets involved in inflammatory pathways and cancer signaling .

Study on Cytokine Release

A significant study evaluated the effects of several triazole derivatives on cytokine release in PBMC cultures. The results showed that specific derivatives could effectively reduce TNF-α levels comparable to control treatments with known anti-inflammatory drugs like ibuprofen. This suggests a potential therapeutic application for these compounds in managing inflammatory diseases .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibitory action against multiple strains, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is attributed to its interaction with specific enzymes and receptors involved in inflammatory responses and cell proliferation. The compound may inhibit signaling pathways that lead to inflammation or cancer cell growth by modulating cytokine release and enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.